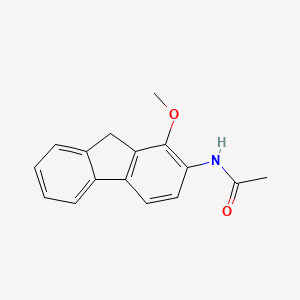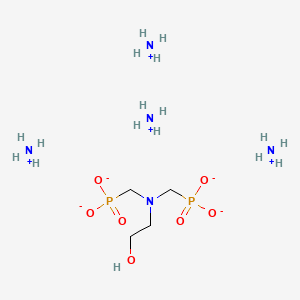
Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also include purification steps such as crystallization or filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, leading to the formation of different reduced species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction may result in lower oxidation state species .
Scientific Research Applications
Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in medical treatments and drug development.
Industry: It is used in industrial processes, including the production of other chemicals and materials
Mechanism of Action
The mechanism by which Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate include:
- Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetraammonium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate .
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a hydroxyethyl group. This unique feature may confer different chemical properties and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
94107-65-0 |
|---|---|
Molecular Formula |
C4H25N5O7P2 |
Molecular Weight |
317.22 g/mol |
IUPAC Name |
tetraazanium;2-[bis(phosphonatomethyl)amino]ethanol |
InChI |
InChI=1S/C4H13NO7P2.4H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);4*1H3 |
InChI Key |
ILQMHLOPDFWCAI-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


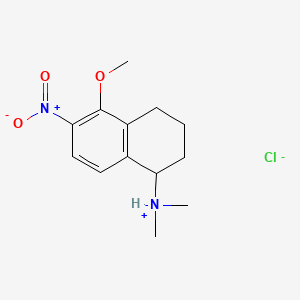
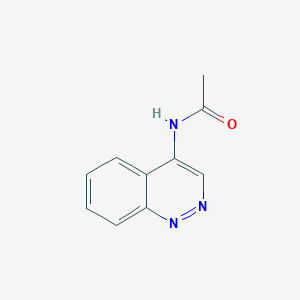
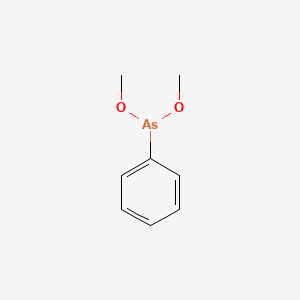

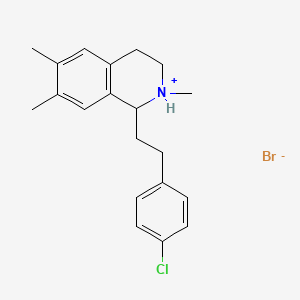
![2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile](/img/structure/B13788784.png)
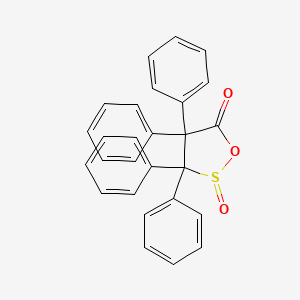
![4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol](/img/structure/B13788796.png)
![3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B13788798.png)
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)
![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)


